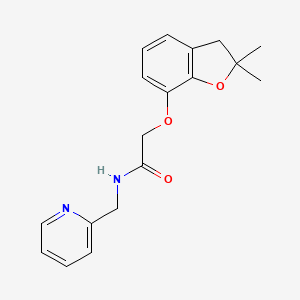
4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" is a synthetic organic molecule that has garnered attention due to its unique chemical structure and potential applications
Vorbereitungsmethoden
The synthesis of "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" involves several steps, typically starting with commercially available reagents. Common synthetic routes include:
Preparation of the intermediate 5-fluoropyrimidine: This is achieved through halogenation reactions involving fluorine sources such as diethylaminosulfur trifluoride.
Coupling the intermediate with a cyclohexyl moiety: This often involves the use of cyclohexanol derivatives under dehydrating conditions.
Formation of the benzamide core: Utilizing benzoic acid derivatives reacted under amide-bond forming conditions with reagents like carbodiimides or coupling agents such as EDCI or DCC.
Introduction of the cyano group: Typically achieved by nucleophilic substitution reactions involving cyanide sources.
Industrial production methods often mirror these synthetic routes but are optimized for scalability, involving continuous flow reactors and automated synthesizers to ensure efficiency and yield.
Analyse Chemischer Reaktionen
"4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" participates in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reductive processes can target specific functional groups within the molecule, using agents like lithium aluminium hydride for reductions.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, often leveraging halogenated intermediates and nucleophiles.
Hydrolysis: : The amide bond within the compound can be hydrolyzed under acidic or basic conditions, forming carboxylic acids and amines.
Common reagents and conditions include organic solvents like dichloromethane or methanol, catalysts such as palladium on carbon, and conditions ranging from room temperature to elevated temperatures under reflux.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various scientific disciplines:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, enabling the exploration of novel chemical reactions.
Biology: : The structure-activity relationship of this molecule makes it an interesting candidate for studying enzyme interactions and cellular pathways.
Medicine: : Potential therapeutic applications include its use as a lead compound for the development of drugs targeting specific biological receptors.
Industry: : In material science, this compound may be used in the design of novel polymers or as a precursor for advanced materials.
Wirkmechanismus
The mechanism by which "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" exerts its effects is typically studied in the context of its biological applications. It interacts with molecular targets such as enzymes, altering their activity through binding interactions. The pathways involved often include inhibition or activation of specific enzymatic processes, leading to downstream effects on cellular functions.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, "4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide" stands out due to its unique combination of functional groups, which provide distinct chemical and biological properties. Similar compounds might include:
4-cyano-N-((1r,4r)-4-(pyridin-2-yl)oxy)cyclohexyl)benzamide
N-((1r,4r)-4-(5-chloropyrimidin-2-yl)oxy)cyclohexyl)-4-cyanobenzamide
These analogs share structural similarities but differ in their substitution patterns or the nature of their functional groups, impacting their reactivity and applications.
Eigenschaften
IUPAC Name |
4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-10-21-18(22-11-14)25-16-7-5-15(6-8-16)23-17(24)13-3-1-12(9-20)2-4-13/h1-4,10-11,15-16H,5-8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWGGPNFOLERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2806217.png)




![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)
![Tert-butyl 6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2806228.png)
![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)
![3-(difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2806230.png)


![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2806236.png)
